REACTION_CXSMILES
|
Cl.[NH2:2][NH:3][C:4]([NH2:6])=[O:5].[CH2:7]([C:9]([CH3:11])=O)[CH3:8].C([O-])(=O)C.[Na+]>O>[CH3:8][C:7](=[N:2][NH:3][C:4]([NH2:6])=[O:5])[CH2:9][CH3:11] |f:0.1,3.4|
|
Name
|
|
Quantity
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61.2 g
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Type
|
reactant
|
Smiles
|
Cl.NNC(=O)N
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
79.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
525 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
maintained for 18 hours
|
Duration
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18 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the obtained solid was washed with ether (2×25 mL)
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Type
|
CUSTOM
|
Details
|
dried at 70° C. for 20 hours
|
Duration
|
20 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC)=NNC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |